4-benzyl-1-(4-methoxy-2,5-dimethylbenzyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzyl-1-(4-methoxy-2,5-dimethylbenzyl)piperidine, also known as BAMDP, is a chemical compound that belongs to the class of piperidine derivatives. It is a highly potent and selective dopamine D3 receptor antagonist that has been extensively studied for its potential therapeutic applications in various neurological disorders.
Wissenschaftliche Forschungsanwendungen
4-benzyl-1-(4-methoxy-2,5-dimethylbenzyl)piperidine has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. It has been shown to selectively block dopamine D3 receptors, which are implicated in the regulation of reward and motivation pathways in the brain. This makes this compound a promising candidate for the treatment of addiction and other psychiatric disorders.
Wirkmechanismus
4-benzyl-1-(4-methoxy-2,5-dimethylbenzyl)piperidine acts as a selective antagonist of dopamine D3 receptors, which are primarily located in the mesolimbic and mesocortical pathways in the brain. These pathways are involved in the regulation of reward and motivation, and dopamine D3 receptors play a key role in modulating the activity of these pathways. By blocking these receptors, this compound can modulate the activity of these pathways and potentially reduce addictive behaviors and other psychiatric symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have a high affinity for dopamine D3 receptors, with a Ki value of 0.2 nM. It is highly selective for this receptor subtype, with minimal binding to other dopamine receptor subtypes. In animal studies, this compound has been shown to reduce cocaine self-administration and reinstatement of drug-seeking behavior, indicating its potential as a treatment for drug addiction. It has also been shown to improve motor function in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-benzyl-1-(4-methoxy-2,5-dimethylbenzyl)piperidine is its high selectivity for dopamine D3 receptors, which makes it a useful tool for studying the role of these receptors in various neurological disorders. However, its potency and selectivity also make it difficult to work with, as small changes in concentration can have significant effects on its activity. Additionally, its high affinity for dopamine D3 receptors may limit its usefulness in studying other dopamine receptor subtypes.
Zukünftige Richtungen
There are several potential future directions for research on 4-benzyl-1-(4-methoxy-2,5-dimethylbenzyl)piperidine. One area of interest is its potential as a treatment for drug addiction and other psychiatric disorders. Further studies are needed to determine the optimal dosing and administration regimen for these applications. Additionally, the mechanism of action of this compound and its effects on other neurotransmitter systems should be further investigated to better understand its potential therapeutic applications. Finally, the development of more selective and potent dopamine D3 receptor antagonists could lead to improved therapeutic options for neurological disorders.
Synthesemethoden
The synthesis of 4-benzyl-1-(4-methoxy-2,5-dimethylbenzyl)piperidine involves the reaction of 4-methoxy-2,5-dimethylbenzaldehyde with benzylamine in the presence of acetic acid and sodium triacetoxyborohydride. The resulting intermediate is then reacted with piperidine in the presence of acetic acid to yield this compound. The purity and yield of the compound can be improved by recrystallization from ethanol.
Eigenschaften
IUPAC Name |
4-benzyl-1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO/c1-17-14-22(24-3)18(2)13-21(17)16-23-11-9-20(10-12-23)15-19-7-5-4-6-8-19/h4-8,13-14,20H,9-12,15-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDJVUCROBXZPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CN2CCC(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198459 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.